molecular formula C16H14O2S B14110398 2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid

2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid

Cat. No.: B14110398
M. Wt: 270.3 g/mol
InChI Key: NCAHUDCGYUCRIA-UHFFFAOYSA-N
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Description

2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid is an organic compound with the molecular formula C16H14O2S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-phenyl-2-propen-1-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid typically involves the reaction of benzoic acid derivatives with 3-phenyl-2-propen-1-ylthiol. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives .

Scientific Research Applications

2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid include other benzoic acid derivatives with different substituents on the phenyl or propenyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

2-(3-phenylprop-2-enylsulfanyl)benzoic acid

InChI

InChI=1S/C16H14O2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,17,18)

InChI Key

NCAHUDCGYUCRIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=CC=CC=C2C(=O)O

Origin of Product

United States

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